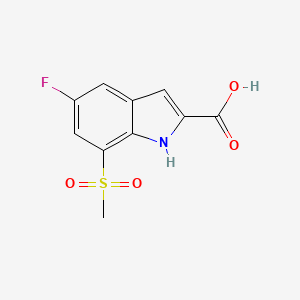

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

Descripción general

Descripción

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid is a compound that likely exhibits interesting chemical and biological properties due to the presence of a fluorine atom and a methylsulfonyl group attached to an indole core. The fluorine atom is known to significantly affect the physical and chemical properties of organic molecules, often enhancing their metabolic stability and altering their electronic characteristics. The methylsulfonyl group is a versatile functional group in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug molecules.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid, can be achieved through various methods, including nucleophilic fluoroalkylation reactions. These reactions are influenced by the hard/soft nature of the carbanions involved, which is a crucial factor for the success of the reaction . Additionally, the synthesis of sulfonyl fluorides, which are key structural motifs in the compound of interest, can be performed through direct decarboxylative fluorosulfonylation of carboxylic acids. This process can be catalyzed by copper and can be applied to a wide range of carboxylic acids under mild conditions . Another method involves energy-transfer-mediated photocatalysis, which is an operationally simple method with high functional-group tolerance .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. Ab initio calculations have shown that fluorine substitution can lead to a shorter Cα−S bond and less pyramidalization of the anionic carbon atom in α-sulfonyl carbanions . This suggests that the fluorine atom in 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid could similarly affect its molecular structure, potentially enhancing its configurational stability and reactivity.

Chemical Reactions Analysis

The reactivity of fluorinated carbanions, which are part of the structure of the compound , is determined by their hard/soft nature. The softness of the carbanion is a key factor in the success of nucleophilic fluoroalkylation reactions, which are used to introduce fluorinated groups into various substrates . The presence of the fluorine atom and the methylsulfonyl group in the compound could also influence its reactivity in other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid are likely to be unique due to the presence of both fluorine and the methylsulfonyl group. Fluorine is known to confer increased lipophilicity and metabolic stability to organic molecules, while the methylsulfonyl group can improve solubility and bioavailability. The compound's absorption, distribution, excretion, and metabolic fate would be of interest in pharmacokinetic studies, as seen in related compounds . The high plasma binding observed in similar molecules suggests that 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid may also exhibit significant protein binding, which could affect its distribution and efficacy as a potential therapeutic agent .

Aplicaciones Científicas De Investigación

-

- Application: Fluorinated quinolines have been used in the synthesis of various drugs due to their remarkable biological activity .

- Method: A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

- Results: Fluorinated quinolines have found applications in medicine, agriculture, and also as components for liquid crystals .

-

- Application: Organic azides are used as cross-linkers in material sciences due to their exceptional reactivity .

- Method: One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

- Results: Organic azides have found applications in the production of highly energetic materials, polymer crosslinking, and in the enhancement of efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

-

- Application: 5,7-Difluoroquinoline is a type of fluorinated quinoline that can be used in various chemical reactions .

- Method: Treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at 218–240 K results in a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .

- Results: In a similar reaction of 6,7-difluoroquinoline, 6-fluoro-7-methoxyquinoline and 6-methoxy-7-fluoroquinoline have been isolated .

Propiedades

IUPAC Name |

5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4S/c1-17(15,16)8-4-6(11)2-5-3-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCWFIMFLBFIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382246 | |

| Record name | 5-Fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid | |

CAS RN |

849035-87-6 | |

| Record name | 5-Fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)